molecular formula C17H23N5O B11252953 4-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}morpholine

4-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}morpholine

Cat. No.: B11252953
M. Wt: 313.4 g/mol
InChI Key: CGIIZCPMKCFFTJ-UHFFFAOYSA-N
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Description

4-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE is a complex organic compound with a unique structure that combines a tetrazole ring, a cyclopentyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE typically involves multiple steps, including the formation of the tetrazole ring, the cyclopentyl group, and the morpholine ring. Common synthetic routes may include:

    Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through a Grignard reaction or other alkylation methods.

    Morpholine Ring Formation: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring or the morpholine ring, using reagents such as halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE involves its interaction with specific molecular targets and pathways. The tetrazole ring may interact with enzymes or receptors, modulating their activity. The cyclopentyl and morpholine rings may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(1-(4-METHYLPHENYL)-4,5-DIPHENYL-1H-IMIDAZOL-2-YL)PHENYL)MORPHOLINE: Similar structure but with an imidazole ring instead of a tetrazole ring.

    Ethanone, 1-(4-methylphenyl)-: Contains a similar methylphenyl group but lacks the tetrazole and morpholine rings.

Uniqueness

4-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE is unique due to its combination of a tetrazole ring, a cyclopentyl group, and a morpholine ring. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

4-[1-[1-(4-methylphenyl)tetrazol-5-yl]cyclopentyl]morpholine

InChI

InChI=1S/C17H23N5O/c1-14-4-6-15(7-5-14)22-16(18-19-20-22)17(8-2-3-9-17)21-10-12-23-13-11-21/h4-7H,2-3,8-13H2,1H3

InChI Key

CGIIZCPMKCFFTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCC3)N4CCOCC4

Origin of Product

United States

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